Hydroxyl-Group Contribution to Hydrogen-Bond Donor/Acceptor Capacity: Comparison with Des‑Hydroxy Analog
N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (target) contains a secondary alcohol on the ethyl linker, giving it one hydrogen-bond donor (HBD = 2) and four hydrogen-bond acceptors (HBA = 5). The direct des‑hydroxy analog N-[2-(furan-3-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1428379-92-3, MW 299.24) lacks this hydroxyl and therefore has HBD = 1, HBA = 4 . This difference alters predicted aqueous solubility, logP, and the ability to engage polar amino acid side chains in a binding pocket. When the screening target involves hydrogen-bonding residues (e.g., the selectivity filter of potassium channels or kinase hinge regions), the hydroxylated compound can form an additional interaction that the des‑hydroxy analog cannot replicate, potentially leading to divergence in hit confirmation rates .
| Evidence Dimension | Hydrogen-bond donor count (HBD) / Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 5 |
| Comparator Or Baseline | N-[2-(furan-3-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1428379-92-3): HBD = 1, HBA = 4 |
| Quantified Difference | ΔHBD = +1, ΔHBA = +1 |
| Conditions | Calculated from 2D structure; experimental logP/logD not publicly available for these specific compounds |
Why This Matters
An additional hydrogen-bond donor/acceptor changes the compound's interaction fingerprint with biological targets; scientists procuring the des‑hydroxy analog as a substitute risk missing interactions that are critical for target engagement.
